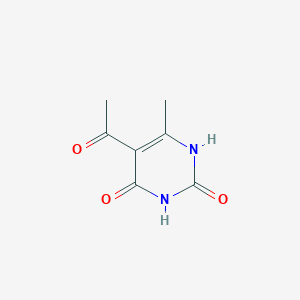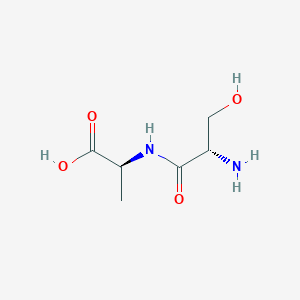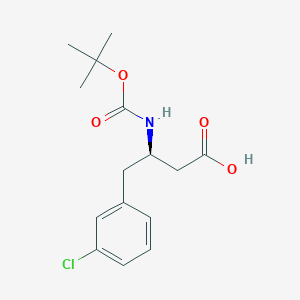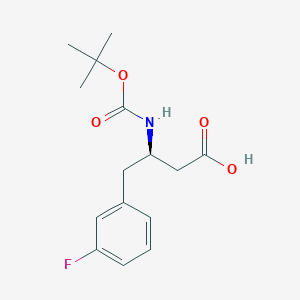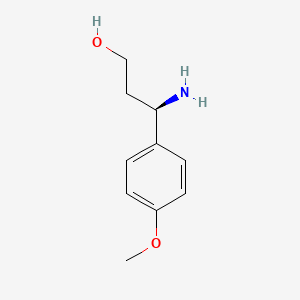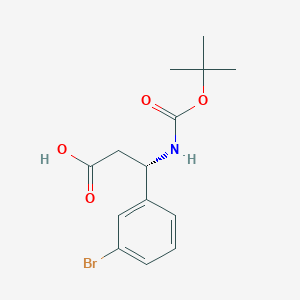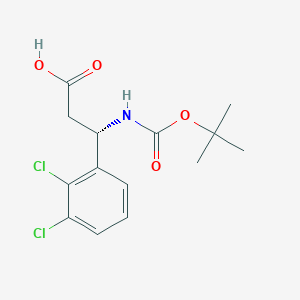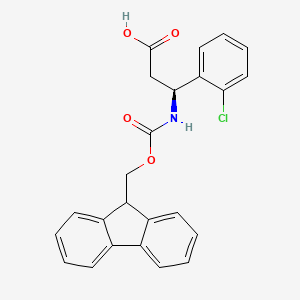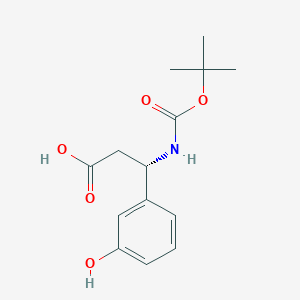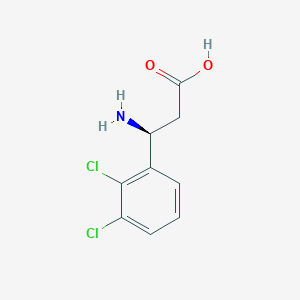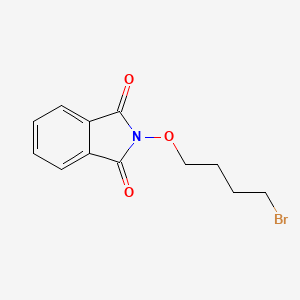
N-(4-Bromobutoxy)phthalimide
Übersicht
Beschreibung
N-(4-Bromobutoxy)phthalimide is an organic compound with the molecular formula C12H12BrNO3 and a molecular weight of 298.13 g/mol . It is a derivative of phthalimide, where the nitrogen atom is substituted with a 4-bromobutoxy group. This compound is primarily used in research settings, particularly in the field of proteomics .
Wirkmechanismus
Target of Action
It has been used to synthesize biologically important n4, n9-disubstituted 4,9-diaminoacridine derivatives . These derivatives have significant roles in various biological processes, suggesting that N-(4-Bromobutoxy)phthalimide may interact with similar targets.
Mode of Action
It’s known that it can be used to synthesize other compounds, indicating that it likely interacts with its targets through chemical reactions that result in the formation of new compounds .
Biochemical Pathways
Given its use in the synthesis of biologically important derivatives, it’s plausible that it may affect the biochemical pathways associated with these derivatives .
Result of Action
Its role in the synthesis of biologically important derivatives suggests that it may have significant molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
N-(4-Bromobutoxy)phthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize biologically important derivatives such as N4, N9-disubstituted 4,9-diaminoacridine derivatives and imidazo[4,5-b]pyridine derivatives . These interactions are crucial for the preparation of ketolide antibiotics and other biologically active compounds . The nature of these interactions involves the formation of covalent bonds with target biomolecules, leading to the modulation of their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-Bromobutoxy)phthalimide can be synthesized through the reaction of phthalimide with 4-bromobutanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Phthalimide+4-BromobutanolK2CO3,DMFthis compound
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles, leading to various derivatives. Common reagents include sodium azide or thiols.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Substitution: Azides or thiol derivatives.
Reduction: Corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromobutoxy)phthalimide is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-bromobutoxy group into other molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
- N-(4-Bromobutyl)phthalimide
- N-(3-Bromopropyl)phthalimide
- N-(2-Bromoethyl)phthalimide
Comparison: N-(4-Bromobutoxy)phthalimide is unique due to the presence of the 4-bromobutoxy group, which provides distinct reactivity compared to its analogs. For instance, N-(4-Bromobutyl)phthalimide has a similar structure but lacks the oxygen atom in the butyl chain, leading to different chemical properties and reactivity .
Eigenschaften
IUPAC Name |
2-(4-bromobutoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-7-3-4-8-17-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQARTGCJCNOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427272 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5093-32-3 | |
| Record name | N-(4-BROMOBUTOXY)PHTHALIMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOBUTOXY)-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
